molecular formula C18H19N3O3S B3745717 N-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-4-methylbenzenesulfonamide

N-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-4-methylbenzenesulfonamide

Cat. No.: B3745717
M. Wt: 357.4 g/mol
InChI Key: IUPSPKWOEHJPOA-UHFFFAOYSA-N
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Description

N-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-4-methylbenzenesulfonamide is a compound that combines the structural features of an indole derivative and a sulfonamide Indole derivatives are known for their wide range of biological activities, while sulfonamides are well-known for their antibacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-4-methylbenzenesulfonamide typically involves the reaction between tryptamine and a sulfonyl chloride derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the sulfonamide group can yield the corresponding amine.

Scientific Research Applications

N-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-4-methylbenzenesulfonamide is unique due to the combination of the indole and sulfonamide moieties, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-13-6-8-15(9-7-13)25(23,24)21-18(22)19-11-10-14-12-20-17-5-3-2-4-16(14)17/h2-9,12,20H,10-11H2,1H3,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPSPKWOEHJPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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